molecular formula C18H28N4O3 B14069559 N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine CAS No. 102565-91-3

N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine

Cat. No.: B14069559
CAS No.: 102565-91-3
M. Wt: 348.4 g/mol
InChI Key: VSQQJVDMJHAKEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Dodecyl-7-nitrobenzo[c][1,2,5]oxadiazol-4-amine typically involves the reaction of an amine with 4-chloro-7-nitrobenz[c][1,2,5]oxadiazole (NBD-chloride or NBD-Cl). NBD-Cl is a non-fluorescent reagent that, upon reaction with primary or secondary amines, yields fluorescent compounds . The reaction is straightforward and can be carried out under mild conditions, often in the presence of a base such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the reaction is facilitated by the simplicity and efficiency of the synthetic route .

Mechanism of Action

The compound exerts its effects primarily through its strong fluorescence properties. Upon excitation by light, the compound emits fluorescence, which can be detected and measured. This property is leveraged in various analytical techniques to detect and quantify the presence of specific molecules . The molecular targets and pathways involved include interactions with amines and amino acids, forming stable fluorescent derivatives .

Properties

CAS No.

102565-91-3

Molecular Formula

C18H28N4O3

Molecular Weight

348.4 g/mol

IUPAC Name

N-dodecyl-4-nitro-2,1,3-benzoxadiazol-7-amine

InChI

InChI=1S/C18H28N4O3/c1-2-3-4-5-6-7-8-9-10-11-14-19-15-12-13-16(22(23)24)18-17(15)20-25-21-18/h12-13,19H,2-11,14H2,1H3

InChI Key

VSQQJVDMJHAKEV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.